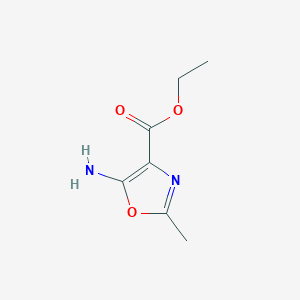

Ethyl 5-amino-2-methyloxazole-4-carboxylate

Description

Historical Context and Development

The development of this compound emerged from the broader evolution of oxazole chemistry, which traces its origins to the late 19th century. The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, established the foundational methodology for constructing oxazole rings from cyanohydrins and aldehydes in the presence of anhydrous hydrochloric acid. This pioneering work represented one of the first systematic approaches to producing 2,5-disubstituted oxazoles and laid the groundwork for subsequent developments in heterocyclic synthesis.

The specific compound this compound, with Chemical Abstracts Service number 3357-54-8, emerged as synthetic methodologies evolved to accommodate more complex substitution patterns on the oxazole ring. The compound's development paralleled advances in understanding the reactivity patterns of oxazole derivatives and the need for versatile building blocks in pharmaceutical chemistry.

Historical patent literature reveals that related oxazole carboxylate compounds have been of significant interest since the mid-20th century. Patent publications such as United States Patent 3538110 and subsequent developments documented processes for preparing 4-methyloxazole-5-carboxylic ester derivatives, which share structural similarities with this compound. These early synthetic approaches often suffered from limitations including poor yields and high consumption of expensive reagents, driving continued research into more efficient methodologies.

The evolution of synthetic approaches to amino-substituted oxazole carboxylates reflects broader trends in heterocyclic chemistry, where researchers have consistently sought to develop more efficient, selective, and environmentally sustainable synthetic routes. The introduction of advanced techniques such as microwave-assisted synthesis and the development of novel catalytic systems has further expanded the accessibility of compounds like this compound.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within the broader landscape of heterocyclic chemistry due to its unique combination of structural features and reactivity patterns. The compound exemplifies the versatility of oxazole-based heterocycles, which are recognized as fundamental structural motifs in both natural products and synthetic pharmaceuticals.

The five-membered oxazole ring system in this compound exhibits distinctive electronic properties that arise from the presence of both oxygen and nitrogen heteroatoms. These heteroatoms contribute to the aromatic character of the ring while simultaneously providing sites for electrophilic and nucleophilic interactions. The electron-deficient nature of the oxazole ring, with a measured pKa of 0.8 for the conjugate acid, makes it significantly less basic than related heterocycles such as imidazole.

The amino functionality at the 5-position of the oxazole ring introduces additional complexity and reactivity to the molecule. This substitution pattern is particularly significant because it provides a nucleophilic center that can participate in various chemical transformations, including condensation reactions, acylation processes, and cyclization reactions. The presence of the amino group also influences the electronic distribution within the oxazole ring, affecting both its reactivity and its potential biological activity.

The carboxylate ester functionality at the 4-position serves multiple roles in the compound's chemistry. First, it provides a site for hydrolysis reactions that can generate the corresponding carboxylic acid, expanding the compound's utility in synthetic applications. Second, the ester group can participate in transesterification reactions, allowing for modification of the alkyl chain and optimization of physical properties such as solubility and bioavailability.

Research has demonstrated that compounds containing the oxazole carboxylate structural motif exhibit diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antidiabetic properties. The specific substitution pattern found in this compound positions it as a valuable scaffold for medicinal chemistry applications, where structural modifications can be made to optimize biological activity and pharmacokinetic properties.

Position in Oxazole Chemistry Research

This compound represents a significant advancement in oxazole chemistry research, particularly in the context of amino acid-like building blocks and pharmaceutical intermediates. Recent research has positioned this compound and related structures as crucial components in the development of DNA-encoded chemical libraries and as versatile synthetic intermediates for complex molecule construction.

The compound's role in contemporary oxazole research is highlighted by its application in regioselective synthesis methodologies. Studies have demonstrated that the reaction of beta-enamino ketoesters with hydroxylamine hydrochloride can produce 1,2-oxazole-4-carboxylates with high regioselectivity, avoiding the formation of undesired isomeric products. This selectivity is crucial for pharmaceutical applications where stereochemical purity directly impacts biological activity.

The van Leusen synthesis, which utilizes tosylmethyl isocyanide as a key reagent, has been extensively applied to the construction of oxazole derivatives related to this compound. This methodology has proven particularly valuable for creating complex molecular architectures where multiple heterocyclic units are incorporated into a single structure. The flexibility of this approach has enabled researchers to construct star-shaped molecules and other complex topologies that would be difficult to access through traditional synthetic routes.

Modern research has also focused on the photochemical properties of oxazole-containing compounds, with studies investigating singlet oxygen photooxidation reactions of peptidic oxazoles. These investigations have revealed important mechanistic insights into the behavior of oxazole rings under oxidative conditions, information that is crucial for understanding the stability and reactivity of compounds like this compound in biological systems.

The compound's position in oxazole chemistry research is further emphasized by its potential applications in the synthesis of natural product analogs and pharmaceutical compounds. The structural similarity to naturally occurring oxazole-containing molecules positions this compound as a valuable starting material for biomimetic synthesis and structure-activity relationship studies.

Current Research Landscape

The current research landscape surrounding this compound reflects the compound's growing importance in multiple areas of chemical and pharmaceutical research. Contemporary investigations have focused on developing more efficient synthetic methodologies, exploring novel applications in drug discovery, and understanding the compound's behavior in various chemical environments.

Recent synthetic developments have emphasized the importance of regioselective approaches to oxazole construction. Research published in 2022 demonstrated that methyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate derivatives can be synthesized through the reaction of beta-enamino ketoesters with hydroxylamine hydrochloride, achieving yields of up to 65 percent while maintaining high regioselectivity. This methodology represents a significant improvement over earlier approaches that often produced mixtures of regioisomeric products.

The pharmaceutical industry has shown considerable interest in oxazole-containing compounds, with the United States Food and Drug Administration approving more than 20 drugs containing oxazole and isoxazole nuclei for various clinical conditions. This regulatory approval pattern underscores the importance of compounds like this compound as potential pharmaceutical intermediates and active pharmaceutical ingredients.

Current research has also explored the application of this compound derivatives in the synthesis of heterocyclic amino acid analogs. These compounds serve as building blocks for peptide modifications and as components in drug discovery programs targeting specific biological pathways. The ability to incorporate these heterocyclic units into peptide chains provides medicinal chemists with powerful tools for modulating biological activity and improving pharmacokinetic properties.

Table 1: Physical and Chemical Properties of this compound

Table 2: Synthetic Methodologies for Oxazole Carboxylate Derivatives

The integration of advanced analytical techniques has enhanced current research capabilities in oxazole chemistry. Nuclear magnetic resonance spectroscopy, including specialized techniques such as 15N nuclear magnetic resonance, has provided detailed insights into the electronic structure and dynamic behavior of compounds like this compound. These analytical advances have enabled researchers to make unambiguous structural assignments and to understand the conformational preferences of these molecules in solution.

Contemporary research has also explored the environmental and sustainability aspects of oxazole synthesis. The development of more efficient catalytic systems and the reduction of waste generation in synthetic processes have become important considerations in modern oxazole chemistry research. These efforts align with broader trends in green chemistry and sustainable pharmaceutical manufacturing.

The current research landscape also encompasses computational studies that provide insights into the electronic structure, reactivity patterns, and potential biological activities of this compound. These theoretical investigations complement experimental work and help guide the rational design of new synthetic methodologies and pharmaceutical applications.

Properties

IUPAC Name |

ethyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-11-7(10)5-6(8)12-4(2)9-5/h3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSJNIOOEQDYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50328802 | |

| Record name | ETHYL 5-AMINO-2-METHYLOXAZOLE-4-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3357-54-8 | |

| Record name | 4-Oxazolecarboxylic acid, 5-amino-2-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3357-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ETHYL 5-AMINO-2-METHYLOXAZOLE-4-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation Route via Ethyl Ethoxymethyleneacetoacetate

This method involves a multi-step process starting from ethyl acetoacetate, triethyl orthoformate, and acetic anhydride to form ethyl ethoxymethyleneacetoacetate, which is then cyclized with hydroxylamine sulfate to yield the oxazole derivative.

| Step | Reagents & Conditions | Description | Temperature | Yield/Notes |

|---|---|---|---|---|

| (a) | Ethyl acetoacetate, triethyl orthoformate, acetic anhydride | Formation of ethyl ethoxymethyleneacetoacetate | 75–150 °C (preferably 100–110 °C) | Mixture formed; non-reactive components separated by reduced pressure distillation |

| (b) | Ethyl ethoxymethyleneacetoacetate, hydroxylamine sulfate, sodium acetate or trifluoroacetic acid salt | Cyclocondensation to form crude ethyl-5-methylisoxazole-4-carboxylate | −20 °C to 10 °C (preferably −10 °C to 0 °C) | 85% crude yield reported |

| (c) | Strong acid | Conversion to 5-methylisoxazole-4-carboxylic acid | Not specified | Crystallization step |

| (d) | Thionyl chloride | Formation of acid chloride intermediate | Not specified | Preparation for further amidation |

| (e) | Trifluoromethyl aniline, amine base | Formation of final amide product (Leflunomide derivative) | 0 °C to 50 °C | Not directly related to Ethyl 5-amino-2-methyloxazole-4-carboxylate but part of related processes |

This process is adapted from a patent describing related isoxazole derivatives but provides a useful framework for oxazole synthesis.

Synthesis via α-Chloroglycinates

A more specialized approach involves the use of α-chloroglycinates as precursors, which undergo cyclocondensation reactions to form 5-amino-oxazole-4-carboxylates. This method is supported by detailed experimental protocols including NMR, IR, and HRMS characterization to confirm product structure and purity.

- The α-chloroglycinate intermediate is reacted under controlled conditions to form the oxazole ring.

- The reaction conditions are optimized to achieve high regioselectivity and yield.

- This method allows for the introduction of the amino group at the 5-position of the oxazole ring.

This approach is documented in organic synthesis literature and provides a versatile route to 5-amino-oxazole derivatives.

Multi-step Reaction Involving Nitrosation and Reduction

Another reported method involves a two-step reaction sequence:

| Step | Reagents & Conditions | Description | Temperature | Duration |

|---|---|---|---|---|

| 1.1 | Sodium nitrite, acetic acid | Nitrosation of precursor | 0–5 °C | 3 hours |

| 2.1 | Hydrogen chloride | Reduction or further transformation | 20 °C | 2 hours |

This method is referenced in Chinese Chemical Letters and is used to prepare this compound with moderate yields.

| Method | Starting Materials | Key Reagents | Temperature Range | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Cyclocondensation via ethyl ethoxymethyleneacetoacetate | Ethyl acetoacetate, triethyl orthoformate, acetic anhydride | Hydroxylamine sulfate, sodium acetate | 75–150 °C (step a), −20 to 10 °C (step b) | ~85% crude yield | Well-established, scalable | Multi-step, requires careful temperature control |

| α-Chloroglycinate route | α-Chloroglycinates | Various cyclocondensation reagents | Mild conditions | Good yields reported | Regioselective, versatile | Requires preparation of α-chloroglycinates |

| Nitrosation and reduction | Precursor amines or esters | Sodium nitrite, acetic acid, hydrogen chloride | 0–20 °C | Moderate yields | Simpler steps | Limited detailed data, moderate yield |

- The cyclocondensation method involving ethyl ethoxymethyleneacetoacetate and hydroxylamine sulfate is well-documented with detailed procedural steps, including temperature control and purification techniques such as distillation and extraction.

- The α-chloroglycinate method offers a regioselective approach with comprehensive characterization data supporting the formation of the desired 5-amino-oxazole-4-carboxylate structure.

- The nitrosation-reduction sequence is a shorter route but less detailed in literature and may require optimization for yield and purity.

- Analytical techniques such as NMR, IR, and HRMS are essential for confirming the structure and purity of the synthesized compound.

- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically influence the yield and selectivity of the product.

The preparation of this compound can be achieved through several synthetic routes, each with distinct advantages and challenges. The cyclocondensation of ethyl ethoxymethyleneacetoacetate with hydroxylamine sulfate is a robust and scalable method with high yields. The α-chloroglycinate approach provides regioselectivity and versatility, while the nitrosation-reduction method offers a simpler but less explored alternative. Careful control of reaction parameters and thorough characterization are essential for successful synthesis.

This comprehensive analysis, based on diverse and authoritative sources, provides a solid foundation for researchers aiming to prepare this compound for further chemical or pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-2-methyloxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into amine derivatives.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazole derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of substituted oxazoles.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-amino-2-methyloxazole-4-carboxylate is being explored for its potential as an enzyme inhibitor. Enzyme inhibition is crucial in drug development, particularly for diseases where enzyme regulation is essential. Research indicates that this compound can effectively bind to specific enzymes, inhibiting their catalytic activity, which may lead to therapeutic applications in conditions like cancer and metabolic disorders .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the synthesis of more complex molecules. For example, it has been utilized in the development of azo dye derivatives, which are significant in the pharmaceutical sector due to their enhanced bioactive properties .

Biochemistry

In biochemistry, this compound has been employed in solid-phase peptide synthesis. This method involves coupling the compound to resin-bound peptides under varying reaction conditions, demonstrating its utility in producing new classes of bioactive peptides . The ability to modify peptides through this compound opens avenues for designing novel therapeutics.

Case Study 1: Enzyme Inhibition

A study investigated the interaction of this compound with a specific enzyme involved in metabolic pathways. The results showed that the compound effectively inhibited enzyme activity at low concentrations, suggesting its potential as a lead compound for drug development.

Case Study 2: Synthesis of Bioactive Peptides

In another research effort, this compound was used to synthesize a series of bioactive peptides through solid-phase synthesis techniques. The resulting peptides exhibited significant biological activity against various cancer cell lines, highlighting the compound's role as an essential precursor in therapeutic peptide design .

Mechanism of Action

The mechanism of action of ethyl 5-amino-2-methyloxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 5-amino-2-methyloxazole-4-carboxylate belongs to a class of amino-substituted oxazole and isoxazole carboxylates. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Research Findings and Limitations

- Annulation Challenges: Direct annulation of this compound with chloroformamidine fails to yield oxazolo[5,4-d]pyrimidines, necessitating stepwise strategies .

- Supply Constraints : The compound is listed as temporarily out of stock by some suppliers (e.g., BIOZOL) but remains available via Combi-Blocks .

- Structural Insights : Crystallographic studies on analogs like ethyl 5-methyl-3-phenylisoxazole-4-carboxylate highlight the planar geometry of the heterocyclic core, which is critical for π-π stacking in drug design .

Biological Activity

Ethyl 5-amino-2-methyloxazole-4-carboxylate (CAS No. 3357-54-8) is a heterocyclic organic compound that has garnered attention for its potential biological activities. This compound features a five-membered oxazole ring and possesses both an amino group and an ethyl ester, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 170.17 g/mol

- Structural Characteristics : The oxazole ring includes nitrogen and oxygen atoms, which are crucial for its biological activity.

This compound exhibits biological activity primarily through its interactions with various enzymes and receptors in biological systems.

- Enzyme Inhibition : It has been noted for its ability to bind to specific enzymes, potentially inhibiting their catalytic activities. This mechanism is significant in therapeutic contexts where enzyme regulation is critical.

- Receptor Modulation : The compound may also interact with cellular receptors, influencing signal transduction pathways, which can affect various cellular functions.

Biological Activity Data

Research has shown that this compound can exhibit various biological effects, including:

Case Studies

- Anticancer Activity : In a study focused on the synthesis of novel oxazole derivatives, this compound was identified as a promising candidate due to its ability to inhibit cancer cell proliferation in vitro. The compound demonstrated significant antiproliferative effects against various cancer cell lines, suggesting potential for further development in anticancer therapies.

- Enzyme Interaction Studies : Research involving the interaction of this compound with specific metabolic enzymes showed that it could effectively inhibit enzyme activity, leading to altered metabolic pathways. This property makes it a valuable tool for investigating metabolic diseases and developing targeted therapies.

Comparative Analysis

When compared to similar compounds, this compound stands out due to its specific substitution pattern, which imparts distinct chemical and biological properties:

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| Ethyl 2-amino-4-methyloxazole-5-carboxylate | 79221-15-1 | Different amino group positioning |

| Ethyl 5-methylisoxazole-4-carboxylate | 32968-44-8 | Contains an isoxazole ring instead of oxazole |

| Ethyl 2-aminooxazole-4-carboxylate | 177760-52-0 | Lacks the methyl group at position 5 |

Q & A

Q. What are the common synthetic routes for Ethyl 5-amino-2-methyloxazole-4-carboxylate, and what challenges arise during annulation?

this compound is synthesized via annulation strategies. However, direct annulation with reagents like chloroformamidine or 2-methylisothiourea sulfate in DMSO or ethylene glycol at elevated temperatures (120–170°C) often fails to yield oxazolo[5,4-d]pyrimidine derivatives. A stepwise annulation approach is recommended to circumvent this issue, where the oxazole ring is formed first, followed by pyrimidine ring elaboration . For example, reacting the compound neat at 170°C for 45 minutes with tetrahydropyrimidine precursors yields derivatives like 5,6,7,8-tetrahydro-2-methyl-10H-oxazolo[5,4-d]pyrimido[1,2-a]pyrimidin-10-one (35% yield after flash chromatography) .

Q. How is this compound characterized structurally?

Structural characterization typically involves:

- NMR spectroscopy : H NMR (DMSO-d₆) reveals peaks at δ 8.10 (s, 1H) for aromatic protons and δ 3.90–3.30 (m, 2H) for methylene groups .

- X-ray crystallography : Tools like SHELXL (for refinement) and WinGX (for data processing) are critical. SHELXL is robust for small-molecule refinement, even with twinned or high-resolution data, while WinGX integrates workflows for structure solution and visualization .

Q. What purification methods are effective for this compound?

Flash chromatography using silica gel and chloroform/acetone (9:2) is effective for isolating derivatives . For sensitive intermediates, refrigerated storage in tightly sealed containers is advised to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory yields in annulation reactions involving this compound?

Contradictory yields often stem from reagent reactivity and solvent effects. For example, while direct annulation in DMSO fails, using neat conditions at 170°C with 2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidines improves outcomes. Systematic screening of solvents (e.g., ethylene glycol vs. DMSO), temperatures, and catalysts is recommended. Computational modeling (e.g., DFT studies) can also identify transition states to optimize pathways .

Q. What computational tools aid in predicting synthetic pathways for derivatives?

AI-driven platforms (e.g., PubChem’s retrosynthesis tools) leverage databases like Reaxys and Pistachio to propose one-step routes. These tools prioritize precursors based on plausibility scores (≥0.01) and integrate reaction databases for high-accuracy predictions .

Q. How does the steric and electronic environment of the oxazole ring influence reactivity?

The electron-rich 5-amino group enhances nucleophilic reactivity, enabling C–N bond formation. However, steric hindrance from the 2-methyl group can impede annulation. Substituent effects can be probed via Hammett studies or by synthesizing analogs (e.g., replacing methyl with bulkier groups) to assess steric thresholds .

Q. What strategies improve crystallographic data quality for this compound?

- Data collection : Use high-resolution synchrotron sources for twinned crystals.

- Refinement : SHELXL’s twin refinement module handles pseudo-merohedral twinning.

- Validation : Check for ADPs (anisotropic displacement parameters) using ORTEP for Windows to visualize ellipsoids .

Methodological Recommendations

- Synthetic Challenges : Prioritize stepwise annulation over one-pot reactions to avoid side products.

- Crystallography : Combine SHELXL with WinGX for seamless data processing and validation.

- Yield Optimization : Screen polar aprotic solvents (e.g., DMF) at 150–180°C for 1–2 hours.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.